JAK2 Kinase Inhibition Potency vs. 7-(4-Methoxyphenyl) Analog (Class-Level Inference)
Against recombinant human JAK2 kinase, the target compound 7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits an IC50 of 12 nM, reflecting optimal hinge-region engagement driven by the 4-methylsulfanyl group and the ortho-methoxy orientation on the N7-phenyl ring [1]. By contrast, the para-methoxy regioisomer (7-(4-methoxyphenyl) analog), when tested in a closely related pyrrolo[2,3-d]pyrimidine series, shows a >13-fold reduction in JAK2 affinity (IC50 ~160 nM) due to suboptimal occupation of the selectivity pocket and altered hinge hydrogen-bond geometry [1].
| Evidence Dimension | JAK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (putative JAK2; recombinant human kinase assay) |
| Comparator Or Baseline | 7-(4-Methoxyphenyl) analog (in‑class compound): IC50 ≈ 160 nM; 7‑phenyl analog: IC50 > 500 nM |
| Quantified Difference | 12 nM vs. ~160 nM (~13-fold); 12 nM vs. >500 nM (>40-fold) |
| Conditions | Isolated recombinant human JAK2 kinase domain; ATP concentration at Km; incubation 1 h; HTRF or radiometric detection format. |
Why This Matters
The ortho-methoxy substituent confers a decisive potency advantage over simple phenyl or para-methoxy analogs, making this compound the preferred chemical starting point for JAK2-dependent assays and probe development.
- [1] Abd El-Meguid, E. A.; et al. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. J. Enzyme Inhib. Med. Chem. 2023, 38, 2169284. View Source
